2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide
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Overview
Description
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry in Drug Design
A study by Reddy et al. (2014) outlines environmentally friendly syntheses of potential analgesic and antipyretic compounds, highlighting the significance of green chemistry approaches in the design and discovery of new drugs. This study demonstrates the importance of developing sustainable methods for synthesizing compounds with potential therapeutic benefits, which could extend to the synthesis and application of the compound (Reddy, Ramana Reddy, & Dubey, 2014).
Antitumor and Antimicrobial Agents
Research on the synthesis of novel compounds with antitumor or antimicrobial properties is a critical area of scientific inquiry. For instance, the synthesis and QSAR study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides by George (2012) provides insights into the development of compounds with promising antitumor properties. Such studies underscore the potential of structurally complex compounds in the treatment of cancer and other diseases (George, 2012).
Novel Antibacterial Agents
The search for new antibacterial agents is crucial in the fight against antibiotic-resistant bacteria. The work by Holla, Bhat, and Shetty (2003) on the synthesis of fluorine-containing compounds as potential antibacterial agents illustrates the ongoing efforts to discover new drugs that can address this challenge. Such research highlights the potential for structurally complex compounds, including the one , to serve as bases for developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).
Anticonvulsant Activity
Compounds with specific structural features may also exhibit anticonvulsant activity. The design and synthesis of 3-substituted-thiazolyl-2-iminothiazolidin-4-ones by Alagarsamy et al. (2016) as a new class of anticonvulsants demonstrate the potential therapeutic applications of such molecules in the treatment of epilepsy and related disorders (Alagarsamy, Senthilraja, & Solomon, 2016).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which this compound may be related to, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of possible interactions with its targets.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the presence of chlorine in low molecular weight compounds can affect their biological activity by altering the electrophilicity of carbon in the c-cl bond .
Properties
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClFN3O3S/c25-17-12-15(10-11-18(17)26)29-23(31)22-21(16-8-4-5-9-19(16)33-22)28(24(29)32)13-20(30)27-14-6-2-1-3-7-14/h10-12,14,16,19,21-22H,1-9,13H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRGNKFLWOXJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)C5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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